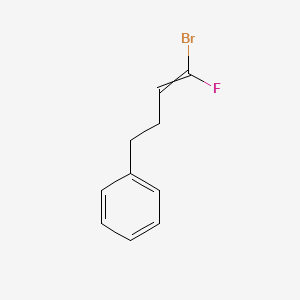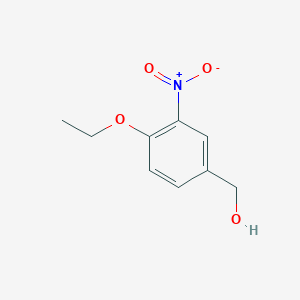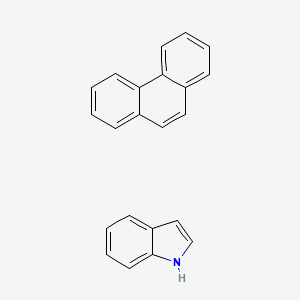
1H-Indole--phenanthrene (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole–phenanthrene (1/1) is a compound that combines the structural features of indole and phenanthrene. Indole is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring, while phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This unique combination results in a compound with interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole–phenanthrene (1/1) can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The phenanthrene moiety can be introduced through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods: Industrial production of 1H-Indole–phenanthrene (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole–phenanthrene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully or partially hydrogenated derivatives.
Applications De Recherche Scientifique
1H-Indole–phenanthrene (1/1) has a wide range of applications in scientific research:
Biology: It serves as a probe in studying biological processes and interactions due to its unique structural features.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole–phenanthrene (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Carbazole: Another indole derivative with a fused benzene ring, similar to phenanthrene but with nitrogen in the ring system.
Uniqueness: 1H-Indole–phenanthrene (1/1) is unique due to its combination of indole and phenanthrene structures, which imparts distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and interactions compared to its individual components .
Propriétés
Numéro CAS |
661463-43-0 |
|---|---|
Formule moléculaire |
C22H17N |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1H-indole;phenanthrene |
InChI |
InChI=1S/C14H10.C8H7N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;1-2-4-8-7(3-1)5-6-9-8/h1-10H;1-6,9H |
Clé InChI |
FELCYRGQZFGNBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=CC=C2C(=C1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)



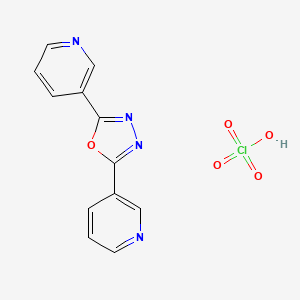
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
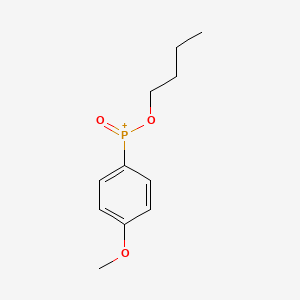
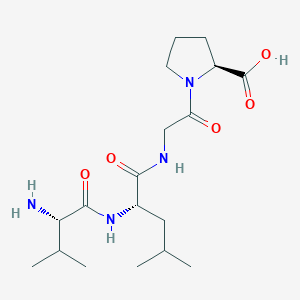
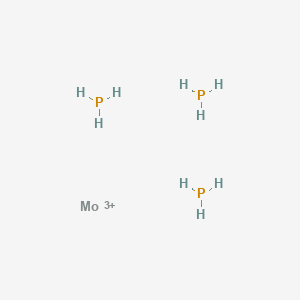
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)

![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
